molecular formula C17H25N3O4 B6099631 2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B6099631
M. Wt: 335.4 g/mol
InChI Key: UQLQHGQDTZRGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, also known as DMNPY, is a chemical compound that has gained attention in the scientific community for its potential applications in research.

Scientific Research Applications

2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of neurotransmitters such as dopamine and serotonin in the brain. This compound has been shown to selectively inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This can help researchers understand the mechanisms involved in various neurological disorders such as depression, anxiety, and addiction.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves the inhibition of dopamine and serotonin reuptake. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can enhance their effects on the postsynaptic neuron. This compound has been shown to selectively inhibit the reuptake of dopamine and serotonin without affecting other neurotransmitters, making it a useful tool for studying specific pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to enhanced neurotransmitter signaling. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to increase locomotor activity in rats, indicating its potential as a psychostimulant.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is its selectivity for dopamine and serotonin reuptake inhibition, making it a useful tool for studying specific pathways in the brain. Additionally, it has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects on other neurotransmitters are not well understood, which can limit its usefulness in certain studies.

Future Directions

There are several future directions for research involving 2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, further studies are needed to understand its effects on other neurotransmitters and how these interactions may impact its usefulness as a research tool. Finally, there is potential for the development of new compounds based on this compound that may have even greater selectivity and efficacy in the brain.

Synthesis Methods

The synthesis method of 2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves a multi-step process that includes the reaction of 2-nitro-4,5-dimethoxybenzyl chloride with 1-methyloctahydropyrrolo[1,2-a]pyrazine in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound in a high yield.

properties

IUPAC Name

2-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12-14-5-4-6-18(14)7-8-19(12)11-13-9-16(23-2)17(24-3)10-15(13)20(21)22/h9-10,12,14H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLQHGQDTZRGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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